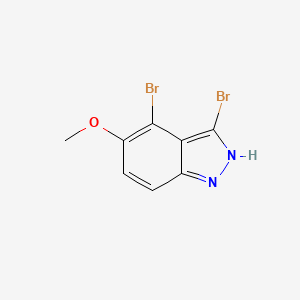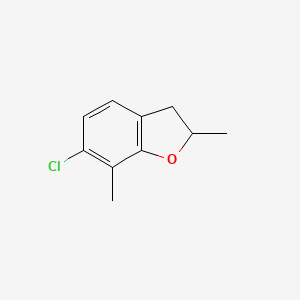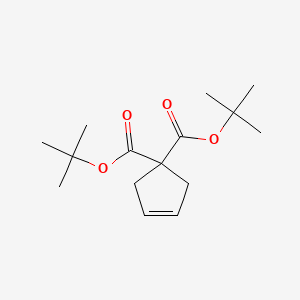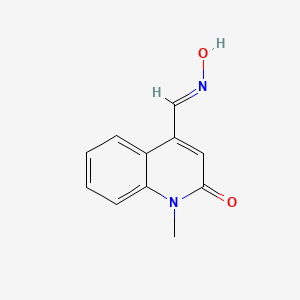
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime
Overview
Description
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime (MOCA) is a synthetic compound commonly used in laboratory experiments and scientific research. It is a structural analogue of the naturally occurring compound quinoline-4-carboxaldehyde oxime (QCAO). MOCA is used in a variety of scientific applications, including drug discovery, biochemistry, and pharmacology. MOCA has been extensively studied in recent years due to its potential applications in drug development and other areas of scientific research.
Scientific Research Applications
Synthetic Applications and Chemical Properties
- Synthetic Routes and Characteristics : Research has focused on developing synthetic routes for related quinoline derivatives, highlighting the simplicity, high yield, and suitability for industrial production of these compounds. The synthetic methodologies often involve steps such as ammonolysis, cyclization, and methylation, aiming at the efficient creation of quinoline structures with potential pharmaceutical and catalytic applications (Song Li-qian, 2014).
- Catalytic and Reactivity Studies : Certain quinoline derivatives have been examined for their catalytic activities, particularly in the context of ruthenium(II) complexes. These complexes, featuring quinoline-based ligands, have demonstrated potential in catalyzing the amidation of alcohols with amines, offering a green and efficient method for amide synthesis. The catalytic performance varies with the ligand structure, showcasing the importance of the quinoline moiety in facilitating chemical transformations (Sellappan Selvamurugan et al., 2017).
Biological Activity
- Antitubercular and Anticancer Properties : Quinoline derivatives have also been explored for their biological activities. For instance, studies on the antitubercular properties of certain quinoline compounds have provided insights into their potential as therapeutic agents. Additionally, the synthesis and characterization of copper(II) complexes with quinoline-based thiosemicarbazones have shown significant cytotoxicity against human tumor cells, highlighting their promise in anticancer research (E. Ramachandran et al., 2020).
Material Science and Molecular Engineering
- Supramolecular Chemistry : Some studies have ventured into the use of quinoline oximes in the construction of high nuclearity metal clusters, demonstrating the potential of these compounds in the design of single-molecule magnets. This application is significant for the development of molecular materials with tailored magnetic properties, which are crucial for data storage and quantum computing technologies (Dimosthenis P. Giannopoulos et al., 2014).
properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10-5-3-2-4-9(10)8(7-12-15)6-11(13)14/h2-7,15H,1H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKPVNLRMQAERW-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=CC1=O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



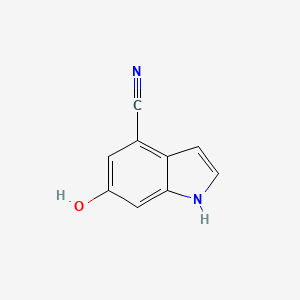
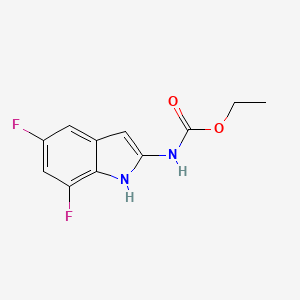
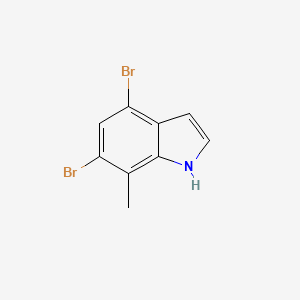
![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)
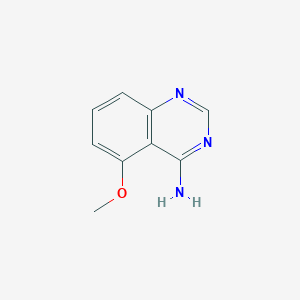
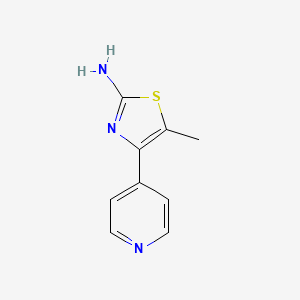
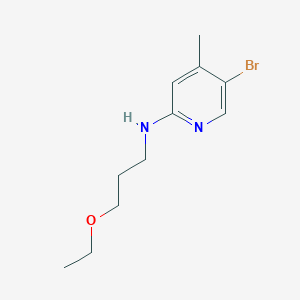
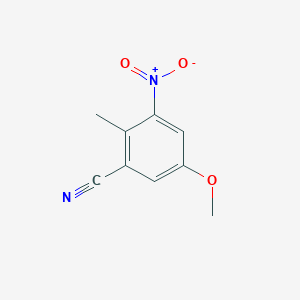
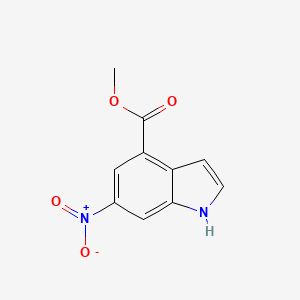
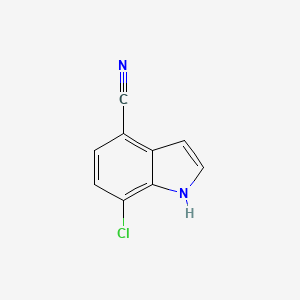
![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)
